molecular formula C13H17NO3S B4580153 ethyl N-[2-(ethylthio)benzoyl]glycinate

ethyl N-[2-(ethylthio)benzoyl]glycinate

Cat. No. B4580153
M. Wt: 267.35 g/mol
InChI Key: XHRSMUNCNDGRSQ-UHFFFAOYSA-N
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Description

"Ethyl N-[2-(ethylthio)benzoyl]glycinate" belongs to a class of compounds characterized by the presence of ethylthio groups attached to a benzoyl moiety, combined with a glycinate ester. This structural arrangement allows for a variety of chemical reactions and properties, making it a compound of interest in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds similar to "ethyl N-[2-(ethylthio)benzoyl]glycinate" often involves phase-transfer catalysis techniques, as demonstrated in the synthesis of ethyl N-(diphenylmethylene)glycinate, where monoalkylations, dialkylations, and Michael additions to ethylenic and acetylenic acceptors were achieved under solid-liquid phase transfer catalysis conditions (López et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, which provides insight into the arrangement of atoms within the molecule and their spatial orientation. For instance, the structure of ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride was reported to help justify models of ligand-receptor interactions (Karolak‐Wojciechowska et al., 2000).

Chemical Reactions and Properties

The compound's chemical reactivity includes transformations leading to various derivatives, showcasing its versatility in synthetic applications. For example, ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate undergoes cyclization to form polysubstituted pyrroles, indicating the compound's potential in synthesizing complex structures (Malešič et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, boiling point, and stability, can be inferred from related compounds. For instance, ethyl N‐benzylideneglycinate is described as a pale yellow liquid with specific solubility and boiling point characteristics, providing a basis for understanding similar compounds' physical behaviors (Kanemasa, 2001).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity towards hydrolysis, ethylaminolysis, and their mechanisms, are crucial for their application in synthetic chemistry. The study on N-benzoylglycine and N-benzoylsarcosine esters provides insights into their hydrolysis and ethylaminolysis mechanisms, highlighting the influence of the compound's structure on its reactivity (Farrar & Williams, 1980).

Scientific Research Applications

Mercury Compounds Detection In another application, ethyl N-[2-(ethylthio)benzoyl]glycinate is used in the determination of inorganic and organic mercury compounds. Poly(EGDMA-HEMA) microbeads, prepared by suspension polymerization, are used for the adsorption/desorption of mercury species from aqueous media. These microbeads show high adsorption rates and are suitable for repeated use without noticeable loss of adsorption capacity (Salih, Say, Denizli, Genç, & Pişkin, 1998).

Cytotoxic Activity Studies Ethyl N-[2-(ethylthio)benzoyl]glycinate is also used in the study of cytotoxic activities of compounds. For instance, a compound synthesized from the α,β-unsaturated sesquiterpene ketone using the azido-Schmidt reaction showed significant cytotoxic activity against human cancer cell lines, demonstrating its potential in cancer research (Bimoussa, Oubella, Hachim, Fawzi, Itto, Mentré, Ketatni, Bahsis, Morjani, & Auhmani, 2021).

Drug Release Mechanisms The compound is also relevant in the study of drug release mechanisms. Research involving copolymers prepared by bulk polymerization shows that the release mechanism in these systems is relaxation-controlled, especially in alkaline solutions (Brannon-Peppas & Peppas, 1989).

properties

IUPAC Name

ethyl 2-[(2-ethylsulfanylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-7-5-6-8-11(10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRSMUNCNDGRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[2-(ethylsulfanyl)phenyl]carbonyl}glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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